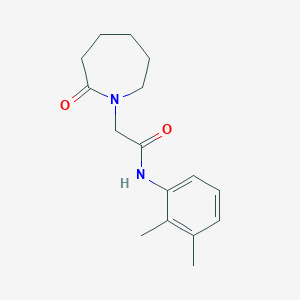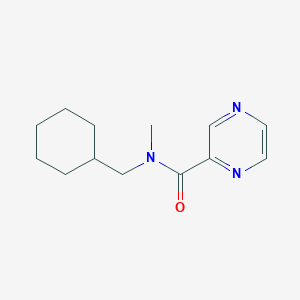
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide, also known as DMSA, is a chemical compound that is widely used in scientific research. DMSA belongs to the class of thiol-based chelators, which are compounds that can bind to metal ions and remove them from the body.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide involves the formation of stable complexes with metal ions. 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide has a thiol group that can bind to metal ions such as lead and mercury, forming a stable complex that can be excreted from the body.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide has been shown to have beneficial effects on various biochemical and physiological parameters. It has been shown to reduce oxidative stress, improve liver function, and enhance immune function. 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide has also been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other chelating agents. However, 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide has some limitations. It has low selectivity for metal ions, which can lead to the removal of essential metals from the body. It also has poor solubility in water, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide. One area of research is the development of more selective chelating agents that can target specific metal ions. Another area of research is the use of 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide in combination with other compounds for enhanced efficacy is an area of interest for future research.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide is a valuable compound in scientific research due to its chelating properties. It has been shown to have beneficial effects on various biochemical and physiological parameters. However, its limitations should be taken into consideration when using it in lab experiments. Future research on 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide can lead to the development of more effective chelating agents and the treatment of various diseases.
Métodos De Síntesis
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide can be synthesized by reacting 2-chloro-3,4-dimethylthiophene with N,N-dimethylacetamide in the presence of a base such as sodium hydride. The reaction yields 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide has been extensively used in scientific research as a chelating agent for various metal ions. It has been shown to be effective in removing heavy metals such as lead, cadmium, and mercury from the body. 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide is also used in the treatment of Wilson's disease, a genetic disorder that causes copper to accumulate in the body.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-5-6-11(7-10(9)2)15-8-12(14)13(3)4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMDDOFAUZCDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)




![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)

